molecular formula C13H21N3O2 B6808474 N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2,5-diazabicyclo[2.2.2]octane-2-carboxamide

N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2,5-diazabicyclo[2.2.2]octane-2-carboxamide

Cat. No.: B6808474
M. Wt: 251.32 g/mol
InChI Key: IWVKCFJWDVJFIH-UHFFFAOYSA-N
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Description

N-(7-oxabicyclo[221]heptan-2-yl)-2,5-diazabicyclo[222]octane-2-carboxamide is a complex organic compound featuring a unique bicyclic structure

Properties

IUPAC Name

N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2,5-diazabicyclo[2.2.2]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c17-13(15-11-5-10-3-4-12(11)18-10)16-7-8-1-2-9(16)6-14-8/h8-12,14H,1-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVKCFJWDVJFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)NC(=O)N3CC4CCC3CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2,5-diazabicyclo[2.2.2]octane-2-carboxamide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the 7-oxabicyclo[2.2.1]heptane framework, which can then be further functionalized to introduce the diazabicyclo[2.2.2]octane moiety. The reaction conditions often include the use of a palladium catalyst to facilitate the formation of new carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by subsequent functionalization steps. The use of efficient catalytic systems and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2,5-diazabicyclo[2.2.2]octane-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its chemical properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation reactions , as well as various oxidizing and reducing agents. Reaction conditions are typically optimized to achieve high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can produce arylated derivatives with high diastereoselectivity .

Scientific Research Applications

N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2,5-diazabicyclo[2.2.2]octane-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2,5-diazabicyclo[2.2.2]octane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures such as 7-oxanorbornane derivatives and 2-azabicyclo[2.2.1]heptanes . These compounds share some structural features with N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2,5-diazabicyclo[2.2.2]octane-2-carboxamide but differ in their specific functional groups and chemical properties.

Uniqueness

The uniqueness of this compound lies in its combination of the 7-oxabicyclo[2.2.1]heptane and diazabicyclo[2.2.2]octane frameworks. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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